trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid
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Description
“trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-78-8 and a linear formula of C14H15NO5 . The compound is not chirally pure and contains a mixture of enantiomers .
Molecular Structure Analysis
The IUPAC name of the compound is (1R,2S)-2-(2-(4-nitrophenyl)-2-oxoethyl)cyclopentane-1-carboxylic acid . The InChI code is 1S/C14H15NO5/c16-13(8-10-2-1-3-12(10)14(17)18)9-4-6-11(7-5-9)15(19)20/h4-7,10,12H,1-3,8H2,(H,17,18)/t10-,12+/m0/s1 .Scientific Research Applications
Photochemical Reactions : The photochemical reaction of compounds similar to trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid, such as ethyl 2-oxo-1-cyclohexanecarboxylate, in various alcohols results in the formation of ω-alkoxycarbonyl esters. This study highlights the potential application of these compounds in photochemical synthesis processes (Tokuda, Watanabe, & Itoh, 1978).
Structural Analysis : X-ray methods have been used to determine the structure and conformation of compounds like cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid. Such analyses are crucial for understanding the physical and chemical properties of these compounds, which is essential in material science and organic synthesis (Korp, Bernal, & Fuchs, 1983).
Stereoselective Syntheses : Research has been conducted on the stereoselective synthesis of 1,2-dialkyl-1-phenyl cyclopentanes, which involves intramolecular carbolithiation of olefins. This study is significant for the development of methods for stereoselective organic synthesis (Krief, Kenda, Maertens, & Remacle, 1996).
High-Performance Liquid Chromatography : A method has been developed for the separation of isomers of similar compounds, like cis- and trans-2-amino-cyclopentane-1-carboxylic acids, using pre-column derivatization. This technique is crucial for the separation and analysis of complex mixtures in chemistry and biochemistry (Péter & Fülöp, 1995).
Conformational Analysis : DFT calculations have been used to investigate the conformational preferences of analogous compounds like 1-amino-2-phenylcyclopentane-1-carboxylic acid. This kind of research is significant for understanding the molecular behavior of these compounds, which is essential in material science and pharmaceutical chemistry (Casanovas, Jiménez, Cativiela, Nussinov, & Alemán, 2008).
properties
IUPAC Name |
(1R,2S)-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c16-13(8-10-2-1-3-12(10)14(17)18)9-4-6-11(7-5-9)15(19)20/h4-7,10,12H,1-3,8H2,(H,17,18)/t10-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQLVYQCTSAFJE-CMPLNLGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201151062 |
Source
|
Record name | rel-(1R,2S)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201151062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid | |
CAS RN |
733740-78-8 |
Source
|
Record name | rel-(1R,2S)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733740-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2S)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201151062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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